Cas no 129575-89-9 (4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside)

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside is a protected glycosyl derivative widely used in synthetic carbohydrate chemistry. Its key structural features—3,6-di-O-benzyl and 2-phthalimido protecting groups—enhance stability and selectivity during glycosylation reactions, making it a valuable intermediate for oligosaccharide synthesis. The β-configuration ensures stereocontrol in glycosidic bond formation, while the 4-methoxyphenyl aglycone offers versatility in further functionalization. This compound is particularly advantageous for constructing complex glycoconjugates due to its compatibility with standard deprotection strategies. Its high purity and well-defined reactivity profile make it a reliable choice for researchers in glycobiology and medicinal chemistry.
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside structure
129575-89-9 structure
Product Name:4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
CAS No:129575-89-9
MF:C35H33NO8
MW:595.638430356979
MDL:MFCD08276391
CID:102920
PubChem ID:87558298
Update Time:2025-06-07

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside,4-methoxyphenyl2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-
    • 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
    • 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
    • b-D-Glucopyranoside,4-methoxyphenyl2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-...
    • 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
    • 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
    • 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione
    • MFCD08276391
    • beta-D-Glucopyranoside, 4-methoxyphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-
    • 129575-89-9
    • 4-methoxyphenyl-3,6-di-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside
    • SCHEMBL3625228
    • AKOS027320188
    • J-005693
    • 2-[(2S,3R,4R,5S,6R)-4-(benzyloxy)-6-[(benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)oxan-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione
    • M1615
    • T71691
    • DTXSID60451534
    • AS-74994
    • 2-[(2S,3R,4R,5S,6R)-4-(BENZYLOXY)-6-[(BENZYLOXY)METHYL]-5-HYDROXY-2-(4-METHOXYPHENOXY)OXAN-3-YL]ISOINDOLE-1,3-DIONE
    • QKFDXGIKVGVBGT-PVEIOGNQSA-N
    • MDL: MFCD08276391
    • Inchi: 1S/C35H33NO8/c1-40-25-16-18-26(19-17-25)43-35-30(36-33(38)27-14-8-9-15-28(27)34(36)39)32(42-21-24-12-6-3-7-13-24)31(37)29(44-35)22-41-20-23-10-4-2-5-11-23/h2-19,29-32,35,37H,20-22H2,1H3/t29-,30-,31-,32-,35-/m1/s1
    • InChI Key: QKFDXGIKVGVBGT-PVEIOGNQSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COCC1C=CC=CC=1)O)OCC1C=CC=CC=1)N1C(C2C=CC=CC=2C1=O)=O)OC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 595.22100
  • Monoisotopic Mass: 595.22061701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 904
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.6
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 756.4±60.0 °C at 760 mmHg
  • Flash Point: 411.3±32.9 °C
  • Refractive Index: 1.66
  • PSA: 103.76000
  • LogP: 4.56470
  • Solubility: Not determined
  • Vapor Pressure: 0.0±2.7 mmHg at 25°C

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Security Information

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Pricemore >>

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Additional information on 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside

Introduction to 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 129575-89-9)

4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, identified by the CAS number 129575-89-9, is a highly specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their structural complexity and functional diversity, making it a valuable tool in synthetic chemistry and drug development. The presence of multiple protective groups, such as benzyl ethers at the 3 and 6 positions, and the incorporation of a phthalimido moiety at the 2-position, underscores its utility in constructing more intricate carbohydrate-based scaffolds.

The 4-methoxyphenyl substituent introduces a hydrophobic aromatic ring with a methoxy group at the para position, which can influence solubility, metabolic stability, and interactions with biological targets. This feature is particularly relevant in medicinal chemistry, where fine-tuning of physicochemical properties is essential for optimizing drug-like characteristics. The β-D-glucopyranoside core is a common carbohydrate motif that serves as a privileged scaffold in natural products and drug candidates, offering opportunities for selective modifications and derivatization.

Recent advancements in glycoscience have highlighted the importance of glycosidic linkages in modulating biological activity. The phthalimido group at the anomeric carbon not only provides stability against hydrolysis but also introduces additional functionality that can be exploited for further chemical transformations or biological interactions. This dual functionality makes 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside a versatile intermediate in the synthesis of glycosidase inhibitors, lectin mimetics, and other carbohydrate-based therapeutics.

In the context of modern drug discovery, the demand for sophisticated carbohydrate derivatives has surged due to their role in modulating immune responses, enzyme inhibition, and cell signaling pathways. For instance, phthalimido-modified glycosides have been explored as potential immunomodulators and antiviral agents. The benzyl protecting groups at the 3 and 6 positions enhance stability during synthetic manipulations while allowing selective deprotection under mild conditions when needed. This balance between protection and accessibility makes it an attractive building block for medicinal chemists.

One of the most compelling applications of this compound lies in its utility as a precursor for designing novel antitumor agents. Carbohydrate-based drugs have shown promise in targeting specific cellular pathways involved in cancer progression. By leveraging the structural features of 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, researchers can develop analogs with enhanced binding affinity or altered metabolic profiles. The phthalimido group, in particular, has been shown to increase metabolic stability while maintaining biological activity, which is crucial for long-term therapeutic efficacy.

The synthesis of such complex glycosides often involves multi-step strategies that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including catalytic asymmetric transformations and flow chemistry techniques, have significantly improved the efficiency of these processes. For example, recent studies have demonstrated the use of transition metal-catalyzed reactions to construct glycosidic bonds with high regioselectivity and enantioselectivity. These advances not only streamline the synthesis of 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside but also open up new avenues for exploring related derivatives.

The pharmacological potential of this compound is further supported by computational modeling studies that predict favorable interactions with biological targets. Molecular docking simulations have been used to evaluate how different substituents influence binding affinity to enzymes such as glycosidases or receptors involved in disease pathways. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries before moving into costly wet-lab synthesis.

In conclusion,4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 129575-89-9) represents a significant advancement in glycoconjugate chemistry with broad applications in drug development and biotechnology. Its unique structural features—combining protective groups with functional moieties—make it an indispensable tool for researchers aiming to design novel therapeutics targeting carbohydrate-mediated biological processes. As our understanding of glycobiology continues to evolve,this compound will undoubtedly play an increasingly important role in shaping future treatments across multiple therapeutic areas.

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